8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate
Description
This compound is a structurally complex xanthene derivative featuring a tricyclic aromatic core with distinct functional groups at key positions:
- Position 5: A hydroxymethyl group, enabling hydrogen bonding and derivatization opportunities.
- Position 9: An oxo group, which may influence electronic properties and reactivity.
- Position 2: A 4-methylbenzenesulfonate (tosylate) ester, a classic leaving group in nucleophilic substitution reactions.
The compound’s synthesis likely builds on methodologies for xanthene derivatives, such as those described by Dilthey et al. (1939) for 9-(2-methoxyphenyl)-9H-xanthen-9-ol .
Properties
IUPAC Name |
[8-[2-(dimethylamino)ethylamino]-5-(hydroxymethyl)-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-16-4-8-19(9-5-16)34(30,31)33-18-7-11-22-20(14-18)24(29)23-21(26-12-13-27(2)3)10-6-17(15-28)25(23)32-22/h4-11,14,26,28H,12-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVKFSGZVZFIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=C(C=CC(=C4C3=O)NCCN(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235569 | |
| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86456-22-6 | |
| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC354677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Xanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-(hydroxymethyl)-7-(((4-methylphenyl)sulfonyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formylation
- Reagents : Vilsmeier-Haack reagent (POCl3/DMF).
- Conditions : Stirring at 0°C for 1 hour, then reflux at 60°C for 4 hours.
Intermediate : 5-Formyl-9-oxo-xanthene.
Reduction
Reagents : Sodium borohydride (NaBH4) in methanol.
- Conditions : Room temperature for 2 hours.
- Outcome : Reduction of the aldehyde to a hydroxymethyl group.
Amination at Position 8: Dimethylaminoethylamino Group Installation
The dimethylaminoethylamino moiety is introduced via a two-step process:
Azide Formation
- Reagents : Mesylated intermediate, sodium azide (NaN3).
- Conditions : Heating in DMF at 60°C for 48–52 hours.
Intermediate : 8-Azidoethylthio-xanthene.
Staudinger Reaction and Alkylation
Reduction : Triphenylphosphine (PPh3) in THF/water converts the azide to a primary amine.
- Alkylation : Reaction with 2-(dimethylamino)ethyl chloride in the presence of K2CO3.
- Yield : ~40% after reverse-phase HPLC purification.
Final Coupling and Purification
The fully functionalized intermediates are coupled under acidic conditions:
- Reagents : 6 M guanidine hydrochloride (GnHCl), tris(2-carboxyethyl)phosphine (TCEP).
- Conditions : pH 6.8–7.0, 40–50°C for 4–7 hours.
- Purification : Reverse-phase HPLC with C4 columns, eluting with acetonitrile/water gradients.
Analytical Characterization
Key Data :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 482.5 g/mol | HRMS |
| Retention Time | 12.4 min (C18 column) | RP-HPLC |
| λmax (UV-vis) | 504 nm (ε = 82,000 M⁻¹cm⁻¹) | Spectroscopy |
Critical Analysis of Methodologies
- Tosylation Efficiency : The use of DMAP enhances sulfonation yields by activating TsCl.
- Amination Challenges : Prolonged reaction times (>48 hours) are required for complete azide conversion.
- Stability Concerns : The hydroxymethyl group may require protection (e.g., as an acetate) during subsequent steps.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
Xanthorrhizol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with improved properties.
Common Reagents and Conditions
Common reagents used in the reactions involving xanthorrhizol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of xanthorrhizol include various derivatives with enhanced biological activities. For example, oxidation of xanthorrhizol can lead to the formation of more potent anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Compound A has been identified as a potent inhibitor of glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism. This inhibition can have therapeutic implications for conditions such as diabetes and liver diseases. Studies have shown that targeting GPT can help regulate glucose levels and improve metabolic profiles in diabetic models .
Biochemical Research
The fluorescent properties of Compound A make it an excellent candidate for use in cellular imaging and tracking studies. Its ability to bind to specific biomolecules allows researchers to visualize cellular processes in real-time. For example, one study utilized Compound A to track the localization of proteins within live cells, providing insights into cellular dynamics and interactions .
Analytical Chemistry
Compound A is employed as a fluorescent probe in analytical techniques such as fluorescence spectroscopy and microscopy. Its high sensitivity allows for the detection of low concentrations of analytes, making it valuable in environmental monitoring and biomedical diagnostics. Researchers have successfully used this compound to detect specific biomolecules in complex biological samples .
Case Study 1: Inhibition of GPT
In a controlled laboratory setting, researchers evaluated the inhibitory effects of Compound A on GPT activity using liver tissue extracts. The results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Cellular Imaging
A team of biochemists utilized Compound A to study protein localization in human cancer cell lines. By tagging the compound with a specific antibody, they were able to visualize the distribution of target proteins within the cells using fluorescence microscopy. This study demonstrated the compound's effectiveness in providing detailed insights into protein dynamics during cancer progression .
Case Study 3: Environmental Monitoring
Researchers applied Compound A in an environmental study to detect pollutants in water samples. The fluorescent properties allowed for the identification of trace levels of contaminants, showcasing its utility in environmental chemistry and safety assessments .
Table 1: Summary of Applications
Mechanism of Action
Xanthorrhizol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the NF-kB and MAPK pathways, which are involved in inflammation and carcinogenesis . Additionally, xanthorrhizol can modulate the activity of enzymes and proteins involved in oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences and similarities between the target compound and related structures:
Research Findings and Implications
- Host-Guest Chemistry : While 9-(2-methoxyphenyl)-9H-xanthen-9-ol forms inclusion complexes via methoxy-phenyl interactions, the target compound’s amine and hydroxymethyl groups could enable hydrogen-bond-driven host-guest systems .
- Thermal Stability : Tosylate esters (target compound) are thermally stable under anhydrous conditions, contrasting with hydroxylated xanthenes (), which may degrade via oxidation .
- Derivatization Potential: The hydroxymethyl group at position 5 offers a site for further modification (e.g., esterification), akin to the hydroxyl groups in ’s spiro compounds .
Biological Activity
8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate, also known by its CAS number 86456-22-6, is a synthetic compound belonging to the xanthenes class. Its molecular formula is with a molecular weight of 482.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes and its potential therapeutic applications. Notably, it has been identified as a potent inhibitor of glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism and gluconeogenesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of the dimethylaminoethyl group is believed to enhance solubility and bioavailability, which may contribute to increased potency against target enzymes like GPT. Research into similar compounds indicates that modifications in the xanthene backbone can lead to variations in biological activity, providing a pathway for developing more effective analogs .
Inhibition Studies
In a study focusing on enzyme inhibition, compounds structurally related to this compound were tested for their ability to inhibit GPT activity. The results indicated that modifications in the substituents significantly affected inhibitory potency, suggesting that this compound could be a lead candidate for further optimization in drug development .
Pharmacological Applications
Research has indicated potential applications in treating metabolic disorders due to its action on key enzymes involved in glucose metabolism. The inhibition of GPT could lead to decreased gluconeogenesis, making it a candidate for further studies in diabetes management .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potent inhibitor of glutamate pyruvate transaminase (GPT) |
| Antimicrobial Activity | Potential activity against bacterial strains (related compounds studied) |
| Antioxidant Properties | Capacity to scavenge free radicals and mitigate oxidative stress |
| Therapeutic Potential | Possible applications in metabolic disorders such as diabetes |
Q & A
Q. Q1. What are the key spectroscopic techniques for confirming the structural integrity of this compound, and how are discrepancies resolved?
Methodological Answer: Structural confirmation requires a combination of:
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., sulfonate ester C=O stretch at ~1715 cm⁻¹ and hydroxyl O-H stretch at ~3545 cm⁻¹) .
- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., dimethylamino ethyl protons at δ 2.3–2.6 ppm, aromatic protons at δ 7.5–8.2 ppm) .
- Elemental Analysis : Validates empirical formula (e.g., %C and %H within ±0.3% of theoretical values) .
Discrepancy Resolution : Cross-validation with X-ray crystallography (e.g., bond lengths and angles from single-crystal studies) resolves ambiguities in tautomerism or stereochemistry .
Q. Q2. How can synthesis yields be optimized for intermediates like the xanthen-9-one core?
Methodological Answer: Key strategies include:
- Reaction Temperature Control : Fries rearrangement at 150–170°C with anhydrous AlCl₃ ensures regioselective acylation (85% yield for hydroxy benzophenone intermediates) .
- Solvent Selection : Ether extraction minimizes side-product formation during benzoylation steps .
- Catalyst Optimization : Use of sodium hydroxide (10%) for benzoyl chloride reactions improves esterification efficiency .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., Staphylococcus aureus PDB ID: 3VOB) to model interactions. Focus on hydrogen bonding with the sulfonate group and hydrophobic interactions with the xanthene core .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H⋯O) in crystal packing to infer binding motifs .
Q. Q4. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
Methodological Answer: Adopt a tiered approach:
Abiotic Studies :
- Hydrolysis: Expose to pH 5–9 buffers at 25–50°C; monitor degradation via HPLC-MS .
- Photolysis: Use UV/Vis lamps (λ = 254–365 nm) to simulate sunlight; track byproduct formation .
Biotic Studies :
- Microbial Degradation: Incubate with soil or activated sludge; analyze metabolites (e.g., demethylated or hydroxylated derivatives) using LC-QTOF .
Modeling : Apply EPI Suite or SPARC to predict partition coefficients (log P) and biodegradation probabilities .
Q. Q5. How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?
Methodological Answer:
- Steric Effects : The bulky xanthene core limits nucleophilic substitution at the sulfonate group. Use bulky bases (e.g., DBU) to mitigate steric hindrance in amidation .
- Electronic Effects : Electron-donating groups (e.g., dimethylaminoethyl) activate the xanthene ring for electrophilic substitution. Substituent positioning (para vs. meta) alters reaction rates by ±15% in nitration or halogenation .
- Kinetic Studies : Monitor reaction progress via in-situ IR to correlate electronic parameters (Hammett σ) with rate constants .
Q. Q6. What experimental designs are recommended for studying the compound’s photophysical properties?
Methodological Answer:
- UV/Vis Spectroscopy : Measure absorbance (λ_max ≈ 350–400 nm) in solvents of varying polarity to assess solvatochromism .
- Fluorescence Quenching : Titrate with halide ions (e.g., I⁻) to study excited-state interactions; Stern-Volmer plots quantify quenching constants .
- Time-Resolved Spectroscopy : Use femtosecond lasers to track excited-state lifetimes and intersystem crossing rates .
Q. Q7. How can crystallographic data resolve contradictions in proposed tautomeric forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Compare bond lengths (e.g., C=O vs. C–O) to distinguish keto-enol tautomers. For example, a C=O bond length of ~1.21 Å confirms the keto form .
- Hirshfeld Analysis : Quantify hydrogen-bonding networks (e.g., O–H⋯N interactions) to validate tautomeric stabilization .
- DFT-Based Energy Minimization : Calculate relative stability of tautomers using Gaussian 09 at the B3LYP/6-311++G(d,p) level .
Q. Q8. What are the best practices for ensuring reproducibility in multi-step syntheses?
Methodological Answer:
- Intermediate Characterization : Validate purity at each step via TLC (Rf values) and melting point analysis (±2°C) .
- Moisture Control : Use Schlenk lines for hygroscopic intermediates (e.g., aluminum chloride in Fries rearrangement) .
- Batch Consistency : Replicate reactions under inert atmospheres (N₂/Ar) and document solvent lot numbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
